![molecular formula C22H30O3S B11929291 (7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)
(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiospironolactone involves the deacetylation of spironolactone. This process typically includes the use of reagents such as sodium hydroxide or other strong bases under controlled conditions to remove the acetyl group from spironolactone, resulting in the formation of 7alpha-Thiospironolactone .
Industrial Production Methods: Industrial production of 7alpha-Thiospironolactone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 7alpha-Thiospironolactone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
7alpha-Thiospironolactone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving mineralocorticoid and androgen receptors.
Medicine: Research focuses on its potential therapeutic effects in conditions like hyperaldosteronism and androgen-related disorders.
Industry: It is used in the development of new pharmaceuticals and as a quality control standard in the production of spironolactone .
Mécanisme D'action
7alpha-Thiospironolactone exerts its effects by binding to mineralocorticoid and androgen receptors, thereby inhibiting their activity. This leads to a decrease in sodium reabsorption and an increase in potassium retention in the kidneys. The compound also inhibits the enzyme 17alpha-hydroxylase, which plays a role in steroidogenesis, leading to reduced production of androgens and mineralocorticoids .
Comparaison Avec Des Composés Similaires
7alpha-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogen properties.
Canrenone: A major active metabolite of spironolactone with a longer half-life and similar pharmacological effects.
6beta-Hydroxy-7alpha-thiomethylspironolactone: A hydroxylated derivative with comparable activity .
Uniqueness: 7alpha-Thiospironolactone is unique due to its specific binding affinity and inhibitory effects on 17alpha-hydroxylase, making it a valuable compound for studying the inhibition of steroidogenesis and its therapeutic potential in related disorders .
Propriétés
Formule moléculaire |
C22H30O3S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20+,21+,22+/m0/s1 |
Clé InChI |
NZCDWYJROUPYPT-BIPXHUIRSA-N |
SMILES isomérique |
C[C@@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S |
SMILES canonique |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



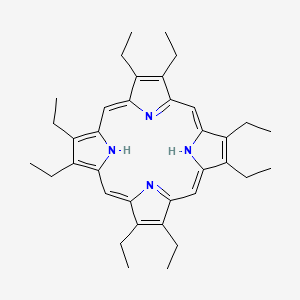
![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)
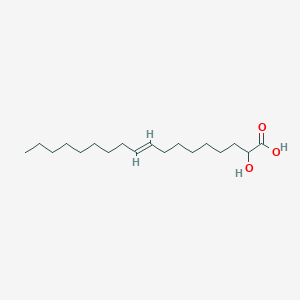
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)
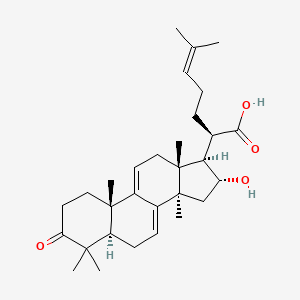
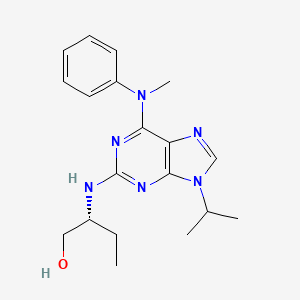
![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)
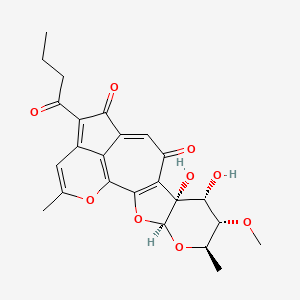
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
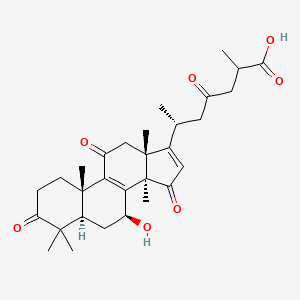
![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)

